Comparative Cytotoxicity in K562 Leukemia Cells: Pulchinenoside C vs. In-Class Congeners
In a direct comparative study of compounds isolated from *P. chinensis*, Pulchinenoside C (Anemoside B4) exhibited markedly low direct cytotoxicity against K562 human chronic myelogenous leukemia cells, with an IC₅₀ value of >390 µg/mL (>320 µM) [1]. This contrasts sharply with the potent cytotoxic activity of its structural analog, 23-hydroxybetulinic acid (HBA), which demonstrated an IC₅₀ of 18.7 ± 1.3 µg/mL (39.9 ± 2.7 µM) in the same cell line [1]. Another in-class compound, Pulchinenoside A, showed intermediate activity with an IC₅₀ of 103.7 ± 9.8 µg/mL (138.2 ± 13 µM) [1].
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | >390 µg/mL (>320 µM) |
| Comparator Or Baseline | 23-hydroxybetulinic acid (HBA): 18.7 ± 1.3 µg/mL (39.9 ± 2.7 µM); Pulchinenoside A: 103.7 ± 9.8 µg/mL (138.2 ± 13 µM) |
| Quantified Difference | >20-fold higher IC₅₀ (lower cytotoxicity) for Pulchinenoside C vs. HBA; >3.8-fold higher vs. Pulchinenoside A. |
| Conditions | K562 human chronic myelogenous leukemia cells; MTT assay; 48-hour incubation [1]. |
Why This Matters
For researchers studying direct tumor cell killing, HBA is the far more potent candidate, whereas Pulchinenoside C's low direct cytotoxicity suggests its utility lies in alternative mechanisms or as a control.
- [1] Li, Y., Zou, M., Han, Q., et al. (2020). Therapeutic potential of triterpenoid saponin anemoside B4 from Pulsatilla chinensis. *Pharmacological Research*, *160*, 105079. View Source
